BRD4 Bromodomain Inhibition: No Quantitative Comparison Available for the Target Compound
The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a BRD4 bromodomain inhibitor chemotype. For example, in AlphaScreen assays, compound 5 (a different derivative) showed an IC50 of 17.1 ± 3.1 μM against BD1 and 23.2 ± 5.2 μM against BD2, while compound 12 showed IC50 values of 5.7 ± 1.4 μM (BD1) and 7.4 ± 2.2 μM (BD2) [1]. However, 3-ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine was not included in this published dataset. No head-to-head or cross-study quantitative comparison can be made for this specific molecule.
| Evidence Dimension | BRD4 BD1/BD2 inhibition (AlphaScreen IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 5: BD1 IC50 = 17.1 ± 3.1 μM, BD2 IC50 = 23.2 ± 5.2 μM; Compound 12: BD1 IC50 = 5.7 ± 1.4 μM, BD2 IC50 = 7.4 ± 2.2 μM |
| Quantified Difference | Not calculable |
| Conditions | AlphaScreen assay (PerkinElmer), 8-point titration (0.0096–32 μM) |
Why This Matters
Without IC50 data for the target compound, its potency relative to known triazolo[4,3-b]pyridazine BRD4 inhibitors is unknown, precluding any claim of superior or differentiated activity.
- [1] Nature Scientific Reports. (2023). Table 1: IC50 values of selected [1,2,4]triazolo[4,3-b]pyridazine derivatives against BD1 and BD2. https://preview-www.nature.com/articles/s41598-023-37527-w/tables/1 View Source
